molecular formula C8H5F3O B6164942 4-(difluoromethyl)-2-fluorobenzaldehyde CAS No. 875222-54-1

4-(difluoromethyl)-2-fluorobenzaldehyde

Cat. No. B6164942
CAS RN: 875222-54-1
M. Wt: 174.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-2-fluorobenzaldehyde is a chemical compound with the molecular formula C8H6F2O . It is also known by other names such as 4-(Difluoromethyl)benzaldehyde, 4-Formylbenzal fluoride, α,α-Difluoro-p-tolualdehyde .


Synthesis Analysis

A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor . The reaction outcomes are restricted by the reaction environment .


Molecular Structure Analysis

The molecular structure of 4-(difluoromethyl)-2-fluorobenzaldehyde can be analyzed using various methods. For instance, molecular docking simulations and DFT can be used to examine the binding interactions of 4-difluoromethyl pyrazole derivatives . The potential binding mechanisms and strengths of derivatives within the receptor’s binding site can be assessed .


Chemical Reactions Analysis

The recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(difluoromethyl)-2-fluorobenzaldehyde can be inferred from its molecular structure. It has an average mass of 156.129 Da and a monoisotopic mass of 156.038666 Da . The 4-difluoromethyl pyrazole, possessing unique chemical and physical properties, holds potential applications in medicinal chemistry, agrochemicals, and materials science .

Safety and Hazards

While specific safety data for 4-(difluoromethyl)-2-fluorobenzaldehyde was not found, general safety precautions for handling similar chemicals include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions in the field of difluoromethylation processes involve the development of novel one-electron (radio)fluorination and (radio)fluoroalkylation reactions . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(difluoromethyl)-2-fluorobenzaldehyde involves the introduction of a difluoromethyl group onto a 2-fluorobenzaldehyde molecule.", "Starting Materials": [ "2-fluorobenzaldehyde", "difluoromethyl bromide", "potassium carbonate", "acetone", "diethyl ether", "sodium borohydride", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "The first step involves the preparation of difluoromethyl bromide by reacting bromoform with hydrogen fluoride in the presence of antimony pentachloride.", "Next, 2-fluorobenzaldehyde is reacted with difluoromethyl bromide in the presence of potassium carbonate and acetone to yield 4-(difluoromethyl)-2-fluorobenzaldehyde.", "The crude product is then purified by recrystallization from diethyl ether.", "Finally, the aldehyde group of the product is reduced to an alcohol using sodium borohydride in the presence of hydrochloric acid, followed by neutralization with sodium hydroxide." ] }

CAS RN

875222-54-1

Product Name

4-(difluoromethyl)-2-fluorobenzaldehyde

Molecular Formula

C8H5F3O

Molecular Weight

174.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.